EGF Receptor Substrate 2 (Phospho-Tyr5)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

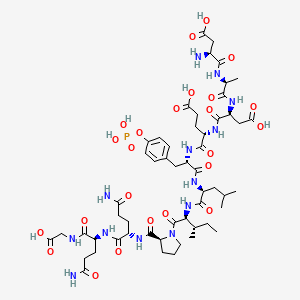

EGF Receptor Substrate 2 (Phospho-Tyr5) is a useful research compound. Its molecular formula is C54H82N13O24P and its molecular weight is 1328.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality EGF Receptor Substrate 2 (Phospho-Tyr5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EGF Receptor Substrate 2 (Phospho-Tyr5) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Epidermal Growth Factor Receptor Substrate 2 (EGFR Substrate 2), particularly in its phosphorylated form at Tyr5 (Phospho-Tyr5), plays a crucial role in the signaling pathways mediated by the epidermal growth factor receptor (EGFR). This article delves into the biological activity of EGF Receptor Substrate 2, highlighting its mechanisms, interactions, and implications in cellular processes.

EGFR is a transmembrane receptor that, upon binding with its ligands such as EGF, undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby propagating downstream signaling cascades that lead to cellular responses such as proliferation, differentiation, and survival.

Phosphorylation Dynamics

- Tyrosine Phosphorylation : The binding of EGF to EGFR stimulates its intrinsic tyrosine kinase activity, leading to phosphorylation of tyrosine residues on the receptor itself and associated substrates like EGF Receptor Substrate 2. Specifically, Phospho-Tyr5 is critical for the recruitment of downstream signaling proteins .

- Substrate Specificity : Research indicates that EGFR preferentially phosphorylates substrates that are already phosphorylated at adjacent sites. For instance, the presence of a phosphotyrosine at the +1 position enhances the binding affinity and subsequent phosphorylation efficiency of substrates like Shc1 .

Biological Implications

The biological activity of EGF Receptor Substrate 2 is significant in various physiological and pathological contexts:

- Cell Proliferation : Activation of EGFR and subsequent phosphorylation of substrates like EGF Receptor Substrate 2 are integral to promoting cell division and growth. In cancer cells, aberrant EGFR signaling often leads to uncontrolled proliferation .

- Response to Oxidative Stress : Studies have shown that reactive oxygen species (ROS) can modulate EGFR activity. For example, hydrogen peroxide (H2O2) exposure selectively enhances tyrosine phosphorylation of EGFR without affecting serine or threonine residues, which may influence cell responses during inflammatory processes .

- Cancer Therapeutics : Understanding the phosphorylation dynamics of EGF Receptor Substrate 2 can inform therapeutic strategies targeting EGFR in cancers characterized by overexpression or mutation of this receptor. Inhibitors that block EGFR phosphorylation may reduce tumor growth and improve treatment outcomes .

Table: Key Studies on EGF Receptor Substrate 2 Activity

Properties

Molecular Formula |

C54H82N13O24P |

|---|---|

Molecular Weight |

1328.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H82N13O24P/c1-6-26(4)44(54(87)67-19-7-8-37(67)53(86)62-32(14-17-39(57)69)48(81)60-31(13-16-38(56)68)47(80)58-24-43(76)77)66-52(85)34(20-25(2)3)64-50(83)35(21-28-9-11-29(12-10-28)91-92(88,89)90)65-49(82)33(15-18-40(70)71)61-51(84)36(23-42(74)75)63-45(78)27(5)59-46(79)30(55)22-41(72)73/h9-12,25-27,30-37,44H,6-8,13-24,55H2,1-5H3,(H2,56,68)(H2,57,69)(H,58,80)(H,59,79)(H,60,81)(H,61,84)(H,62,86)(H,63,78)(H,64,83)(H,65,82)(H,66,85)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H2,88,89,90)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,44-/m0/s1 |

InChI Key |

XDGUOGPVOAMJIB-VZAHYZMKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.